molecular formula C14H17N3O2 B2728603 1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine CAS No. 1607285-50-6

1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine

Cat. No.: B2728603
CAS No.: 1607285-50-6
M. Wt: 259.309
InChI Key: WYTNLCJVEWEWPF-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine is an organic compound that features a piperazine ring substituted with a 2-nitrophenylmethyl group and a prop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine typically involves the reaction of 2-nitrobenzyl chloride with 4-prop-2-ynylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

    Coupling Reactions: The prop-2-ynyl group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Various electrophiles, bases like potassium carbonate.

    Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine.

Major Products Formed

    Reduction: 1-[(2-Aminophenyl)methyl]-4-prop-2-ynylpiperazine.

    Substitution: Various substituted piperazine derivatives.

    Coupling: Extended carbon chain compounds.

Scientific Research Applications

1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Nitrophenyl)methyl]piperazine: Lacks the prop-2-ynyl group, which may affect its reactivity and applications.

    4-Prop-2-ynylpiperazine: Lacks the 2-nitrophenylmethyl group, which may influence its biological activity.

    1-[(2-Aminophenyl)methyl]-4-prop-2-ynylpiperazine: A reduced form of the compound with different chemical properties.

Uniqueness

1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine is unique due to the presence of both the nitro group and the prop-2-ynyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-2-7-15-8-10-16(11-9-15)12-13-5-3-4-6-14(13)17(18)19/h1,3-6H,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTNLCJVEWEWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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